

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

IUPAC name

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Compound of Interest

Compound Name: 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

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An In-depth Technical Guide to **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of the difluoromethylene dioxy group imparts unique electronic properties and metabolic stability to bioactive molecules. This document details the physicochemical properties, synthesis strategies with mechanistic insights, analytical characterization, and critical applications of this compound, particularly its role as a key intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction and Nomenclature

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is an aromatic aldehyde built upon a core benzodioxole scaffold. The defining feature of this molecule is the replacement of the methylene bridge hydrogen atoms with fluorine, creating a gem-difluoro moiety. This substitution profoundly influences the molecule's chemical and biological properties.

The IUPAC name for this compound is **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**. It is also commonly referred to by its synonym, 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde.[1][2]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde** is essential for its handling, reaction design, and characterization.

Physical and Chemical Properties

The known physical and chemical properties of the compound are summarized in the table below. The data is compiled from various chemical suppliers.[3]

Property	Value	Citations
CAS Number	119895-68-0	[1][3]
Molecular Formula	C ₈ H ₄ F ₂ O ₃	[1][3]
Molecular Weight	186.11 g/mol	[3]
Appearance	Solid or liquid	[1][2]
Density	1.423 g/mL at 25 °C	[1][2]
Refractive Index (n ₂₀ /D)	1.497	[1][2]
InChI Key	NIBFJPXGNVPHK-UHFFFAOYSA-N	[1][2]
SMILES String	O=Cc1cccc2c1OC(F)(F)O2	[1][2]

Spectroscopic Characterization

While a complete, published set of spectral data is not readily available, the expected NMR and mass spectrometry characteristics can be predicted based on the structure and data from analogous compounds. This information is crucial for reaction monitoring and product verification.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The three aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The aldehyde proton will be a singlet, significantly downfield (δ 9.5-10.5 ppm), due to the deshielding effect of the carbonyl group.
- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals. The aldehyde carbon will be significantly downfield (δ 185-195 ppm). The carbon of the difluoromethylene group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will have chemical shifts in the range of δ 110-150 ppm.

2.2.2. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M^+) for $\text{C}_8\text{H}_4\text{F}_2\text{O}_3$ would be observed at m/z 186.11. Common fragmentation patterns for aldehydes include the loss of the formyl radical ($\bullet\text{CHO}$) or a hydrogen radical ($\bullet\text{H}$).[\[4\]](#)

Synthesis and Reaction Mechanisms

The synthesis of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde** can be approached in a two-stage process: first, the construction of the 2,2-difluoro-1,3-benzodioxole core, followed by the regioselective introduction of the formyl group at the 4-position.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

The 2,2-difluoro-1,3-benzodioxole core is typically synthesized from catechol or its derivatives. A common industrial method involves a two-step process starting with the corresponding 2,2-dichloro-1,3-benzodioxole, which is then subjected to a halogen exchange reaction.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-benzodioxole[\[5\]](#)

- Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a heating mantle.
- Reagents:

- 2,2-dichloro-1,3-benzodioxole (1.0 mol)
- Anhydrous potassium fluoride (KF) (3.0 mol)
- Potassium hydrogen fluoride (KHF₂) (catalytic amount)
- High-boiling point solvent (e.g., sulfolane)
- Procedure:
 - Charge the flask with anhydrous potassium fluoride, potassium hydrogen fluoride, and the solvent.
 - Heat the mixture to 140-160 °C with vigorous stirring.
 - Slowly add 2,2-dichloro-1,3-benzodioxole to the heated mixture.
 - Maintain the reaction at this temperature for several hours, monitoring the progress by gas chromatography (GC).
 - Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.
 - The organic layer, containing the product, will separate.
 - Isolate the organic layer and purify by distillation under reduced pressure.
- Expected Yield: ~80-85%

Regioselective Formylation

The introduction of the aldehyde group at the C-4 position of the 2,2-difluoro-1,3-benzodioxole ring is a critical step. The electronic properties of the difluorinated dioxole ring direct electrophilic substitution to the C-4 and C-7 positions. A highly regioselective method for ortho-formylation of phenolic substrates, which can be adapted for this system, utilizes magnesium chloride and paraformaldehyde.^{[7][8]}

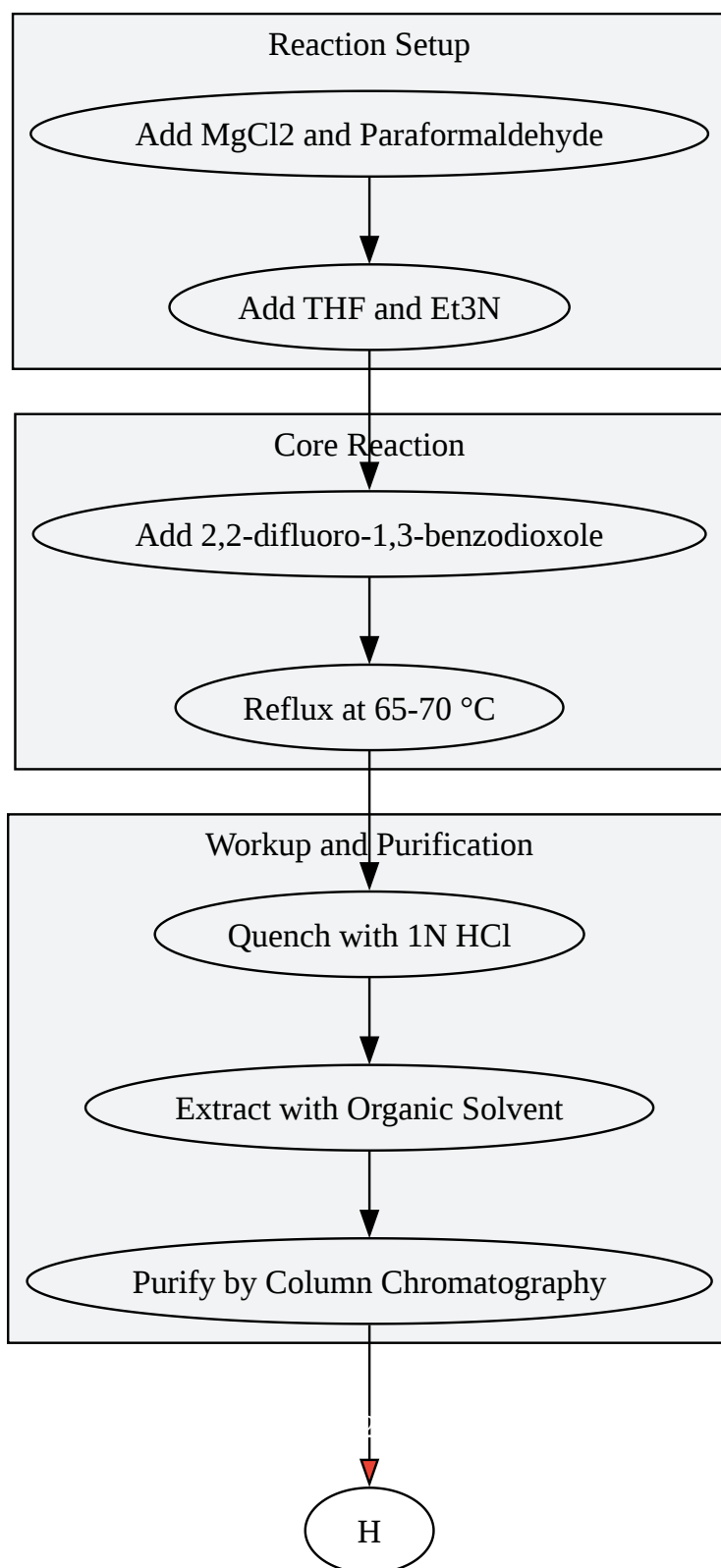
Mechanism of Ortho-Formylation: This reaction proceeds through a chelation-controlled mechanism. Magnesium chloride acts as a Lewis acid, coordinating to the oxygen atoms of the

benzodioxole ring. This coordination increases the electron density at the ortho positions (C-4 and C-7) and directs the electrophilic attack of the formylating agent, generated in situ from paraformaldehyde, to the C-4 position.

Proposed Experimental Protocol: Ortho-Formylation of 2,2-Difluoro-1,3-benzodioxole[7][8]

- Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (argon or nitrogen) inlet.
- Reagents:
 - 2,2-difluoro-1,3-benzodioxole (1.0 eq)
 - Anhydrous magnesium chloride (MgCl_2) (2.0 eq)
 - Paraformaldehyde (3.0 eq)
 - Triethylamine (Et_3N) (2.0 eq)
 - Anhydrous tetrahydrofuran (THF) as solvent
- Procedure:
 - Under an inert atmosphere, add anhydrous MgCl_2 and paraformaldehyde to the flask.
 - Add anhydrous THF, followed by the dropwise addition of triethylamine.
 - Stir the mixture for 10-15 minutes.
 - Add 2,2-difluoro-1,3-benzodioxole dropwise to the suspension.
 - Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours.
 - Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.
 - After completion, cool the reaction to room temperature and quench with 1N HCl.
 - Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Applications in Drug Discovery and Medicinal Chemistry

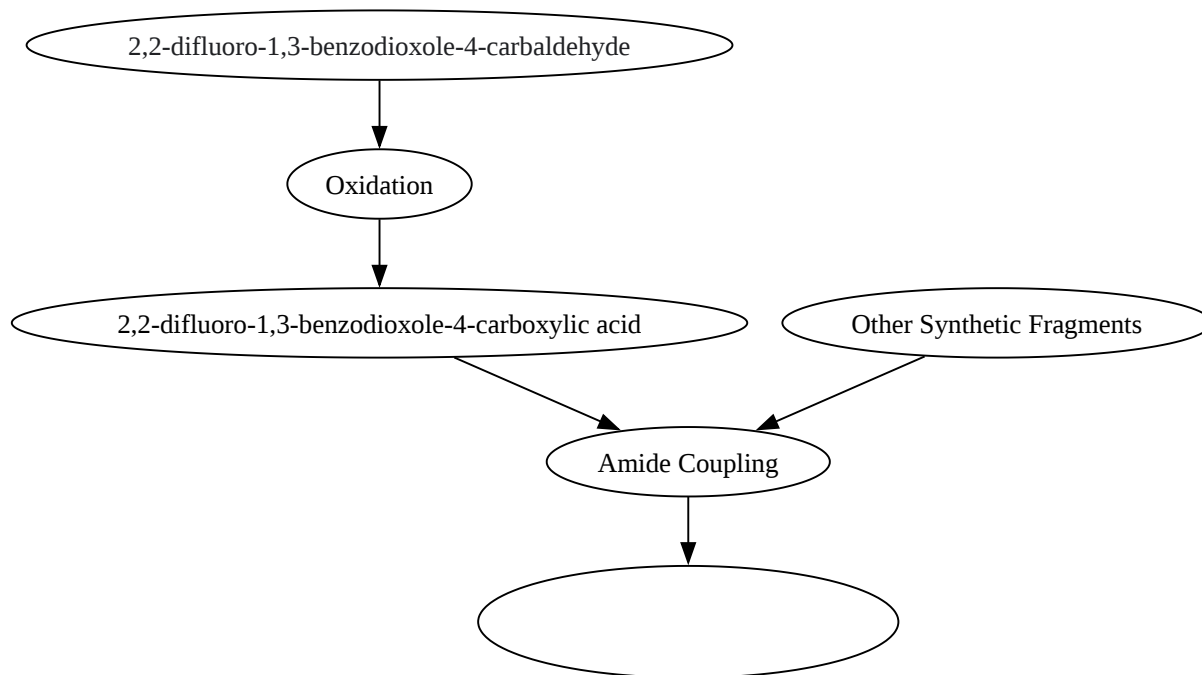
The 2,2-difluoro-1,3-benzodioxole scaffold is a "privileged structure" in medicinal chemistry. The introduction of fluorine atoms can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.^[9]

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

A prominent application of 2,2-difluoro-1,3-benzodioxole derivatives is in the development of drugs for cystic fibrosis (CF).^{[1][10]} CF is caused by mutations in the CFTR gene, leading to a dysfunctional protein. CFTR modulators are small molecules that correct the function of the mutated protein.

- Tezacaftor (VX-661): This CFTR corrector, approved for clinical use, incorporates the 2,2-difluoro-1,3-benzodioxole moiety. The aldehyde is a key precursor for the synthesis of the carboxylic acid, which is then coupled with other fragments to form the final drug molecule.
- ABBV/GLPG-2222: This is an investigational CFTR corrector that also utilizes the 2,2-difluoro-1,3-benzodioxole-5-yl group, demonstrating the continued importance of this scaffold in the development of new CF therapies.^[11]

The difluoromethylenedioxy group in these molecules is thought to improve their pharmacokinetic properties by blocking metabolic oxidation at the benzodioxole ring, a common site of metabolism for non-fluorinated analogues.



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Safety and Handling

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions.

- Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through established methods. The unique properties conferred by the difluorinated benzodioxole moiety make it a critical component in the design of new therapeutic agents, most notably in the ongoing development of more effective treatments for cystic fibrosis. This guide provides a foundational understanding of this important compound for researchers engaged in drug discovery and development.

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